molecular formula C14H10O3 B13011251 3,6-Dihydroxyanthracen-9(10H)-one

3,6-Dihydroxyanthracen-9(10H)-one

Cat. No.: B13011251
M. Wt: 226.23 g/mol
InChI Key: NNSAIJMAURQAPL-UHFFFAOYSA-N
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Description

3,6-Dihydroxyanthracen-9(10H)-one is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups located at the 3rd and 6th positions of the anthracene ring system, and a ketone group at the 9th position. Anthraquinones are known for their vibrant colors and are commonly found in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydroxyanthracen-9(10H)-one typically involves the hydroxylation of anthracene derivatives. One common method is the oxidation of 3,6-dihydroxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or sulfuric acid to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as metal oxides, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydroxyanthracen-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming anthracenediols.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of anthracenediols.

    Substitution: Formation of esters or ethers of this compound.

Scientific Research Applications

3,6-Dihydroxyanthracen-9(10H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various dyes and pigments.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its role in cancer therapy due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the production of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 3,6-Dihydroxyanthracen-9(10H)-one involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular structures. The molecular targets include DNA, enzymes involved in oxidative stress response, and signaling pathways related to apoptosis.

Comparison with Similar Compounds

3,6-Dihydroxyanthracen-9(10H)-one can be compared with other anthraquinones, such as:

    1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.

    2,6-Dihydroxyanthraquinone: Studied for its potential anticancer properties.

    1,8-Dihydroxyanthraquinone: Used in the synthesis of pharmaceuticals and organic semiconductors.

The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinones.

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

3,6-dihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H10O3/c15-10-1-3-12-8(6-10)5-9-7-11(16)2-4-13(9)14(12)17/h1-4,6-7,15-16H,5H2

InChI Key

NNSAIJMAURQAPL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)O)C(=O)C3=C1C=C(C=C3)O

Origin of Product

United States

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